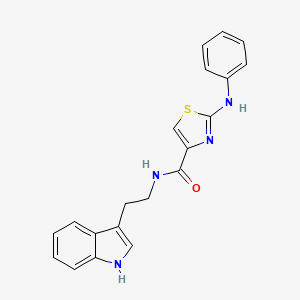

N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide

描述

N-(2-(1H-Indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a phenylamino substituent at the thiazole’s 2-position and an indole-ethyl moiety attached to the carboxamide nitrogen. This compound belongs to a class of bioactive molecules where the thiazole core is modified to enhance pharmacological properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

属性

IUPAC Name |

2-anilino-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS/c25-19(18-13-26-20(24-18)23-15-6-2-1-3-7-15)21-11-10-14-12-22-17-9-5-4-8-16(14)17/h1-9,12-13,22H,10-11H2,(H,21,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDQCPQWRUWMBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide” typically involves multi-step organic reactions. One common approach might include:

Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

Indole Attachment: The indole moiety can be introduced through a coupling reaction with an appropriate indole derivative.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with a phenylamine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Using specific catalysts to enhance reaction rates.

Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

化学反应分析

Reaction Scheme

A general reaction scheme for synthesizing N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide can be summarized as follows:

-

Synthesis of Thiazole :

-

Reacting phenyl isothiocyanate with an appropriate amine.

-

-

Formation of Indole :

-

Using a suitable precursor for indole to generate the desired structure.

-

-

Coupling Reaction :

-

Coupling the thiazole and indole components to form the final compound.

-

Hydrolysis

This compound can undergo hydrolysis in aqueous conditions, leading to the formation of corresponding carboxylic acid and amine derivatives. This reaction is typically catalyzed by acids or bases.

Nucleophilic Substitution

The compound may participate in nucleophilic substitution reactions due to the presence of electrophilic centers in its structure. For instance, treatment with nucleophiles such as amines or alcohols can yield substituted derivatives.

Oxidation and Reduction Reactions

The indole and thiazole moieties can undergo oxidation and reduction reactions:

-

Oxidation : Indoles can be oxidized to form various derivatives, including nitroindoles or carbonyl compounds.

-

Reduction : The thiazole ring can also be reduced under certain conditions, potentially altering its reactivity and biological activity.

Cyclization Reactions

This compound may also participate in cyclization reactions under specific conditions, leading to the formation of more complex heterocycles which could enhance its pharmacological properties.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole | Anti-cancer | |

| Indole derivatives | Antimicrobial | |

| Thiazole-based compounds | Anti-inflammatory |

These findings suggest that further exploration into the chemical reactions and modifications of this compound could lead to novel therapeutic agents.

科学研究应用

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly due to the presence of the indole and thiazole moieties. Various studies have investigated its efficacy against different cancer cell lines:

- Cytotoxicity Studies : Research indicates that thiazole derivatives exhibit promising anticancer activity. For instance, compounds related to thiazoles have shown selective cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung carcinoma) with IC50 values as low as 0.28 µg/mL .

- Mechanism of Action : The anticancer mechanism is often linked to the induction of apoptosis and inhibition of cell proliferation. A study demonstrated that certain thiazole derivatives induced apoptosis in cancer cells without causing cell cycle arrest, indicating a targeted mechanism of action .

- Structure-Activity Relationship (SAR) : The effectiveness of these compounds often depends on the substituents on the thiazole ring. For example, modifications to the phenyl ring can significantly enhance cytotoxicity, as observed in various synthesized analogues .

Antimicrobial Properties

In addition to anticancer applications, N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide has been evaluated for its antimicrobial activity:

- Synthesis and Evaluation : Recent studies have synthesized new thiazole derivatives and assessed their antimicrobial properties against various pathogens. Some derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria .

- Comparative Studies : The antimicrobial efficacy was compared with standard antibiotics, demonstrating that certain thiazole derivatives could serve as potential alternatives or adjuncts to existing treatments .

Case Studies and Research Findings

Several specific case studies highlight the compound's applications:

作用机制

The mechanism of action of “N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide” would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity and leading to a biological response. The exact pathways would depend on the specific application and target.

相似化合物的比较

Key Observations :

- The target compound shares a common thiazole-carboxamide backbone with analogs but differs in substituents that dictate solubility, target affinity, and metabolic stability.

- Compound 10 () incorporates a benzoxazole and trifluoromethoxy group, enhancing steric bulk and electron-withdrawing effects, which may improve kinase inhibition .

Pharmacological and Physicochemical Properties

While explicit data for the target compound are absent, inferences are drawn from analogs:

Key Findings :

- The indole-ethyl group in the target compound may enhance blood-brain barrier penetration or serotonin receptor interactions, contrasting with Acotiamide’s diisopropylaminoethyl group optimized for peripheral action .

- Phenylamino at the 2-position could enable hydrogen bonding with target enzymes, similar to trifluoromethoxy-benzamide in ’s kinase inhibitors .

Research Trends and Gaps

- Kinase Inhibitors : ’s Compound 10 demonstrates that electron-deficient substituents (e.g., trifluoromethoxy) enhance inhibitory potency, suggesting a route for optimizing the target compound .

- Synthetic Scalability : The target compound’s synthesis may require optimization similar to ’s flurbiprofen-tryptamine coupling, which uses dicyclohexylcarbodiimide (DCC) for amide bond formation .

生物活性

N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anticonvulsant research. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thiazole ring, an indole moiety, and a carboxamide functional group, which contribute to its diverse biological activities. The structure can be represented as follows:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines.

In Vitro Studies

- Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer cell lines. For instance, it demonstrated an IC50 value of 23.30 ± 0.35 μM against the MCF-7 breast cancer cell line, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

- Mechanism of Action : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a mechanism that may involve disruption of protein function critical for cancer cell survival .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl and thiazole rings can enhance cytotoxic activity. For example, the introduction of electron-donating groups on the phenyl ring significantly increased anticancer potency .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

- Broad-Spectrum Activity : In a recent study, this compound showed effective antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

- Mechanism : The presence of the indole moiety is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells and leading to cell death .

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of thiazole derivatives.

- Efficacy in Animal Models : In animal models of epilepsy, compounds similar to this compound demonstrated significant anticonvulsant activity, with some derivatives providing protection comparable to standard treatments like sodium valproate .

- Potential Mechanisms : The anticonvulsant effects may be attributed to modulation of neurotransmitter systems or ion channels involved in neuronal excitability .

Case Studies

Several case studies have documented the biological activity of similar thiazole compounds:

- Case Study 1 : A derivative with a similar structure showed an IC50 value of 0.28 μg/mL against lung carcinoma cells (A549), highlighting the potential for developing more effective anticancer agents based on this scaffold .

- Case Study 2 : Thiazole derivatives were tested against Leishmania species, showing significant leishmanicidal activity and potential for treating parasitic infections .

常见问题

Basic: What are the standard synthetic routes for N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide?

Answer:

The compound is synthesized via multi-step organic reactions, typically involving:

- Amidation : Coupling of thiazole-4-carboxylic acid derivatives with amines (e.g., 2-(1H-indol-3-yl)ethylamine) using coupling agents like HATU or EDCI .

- Thiazole core formation : Cyclization of thiourea intermediates with α-haloketones or via Hantzsch thiazole synthesis .

- Functionalization : Introduction of phenylamino groups via nucleophilic substitution or Buchwald-Hartwig amination .

Key purification steps include preparative TLC or HPLC (98–99% purity) .

Basic: How is structural characterization performed for this compound and its analogs?

Answer:

Characterization relies on:

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent placement (e.g., indole NH at δ 11.43 ppm in CDCl) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 541.06 for related analogs) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Basic: What biological activities are reported for structurally similar thiazole carboxamides?

Answer:

Analogous compounds exhibit:

- Antimicrobial activity : Thiazole derivatives target microbial sterol 14α-demethylase (CYP51), critical in ergosterol biosynthesis .

- Anticancer potential : Thiazole-4-carboxamides inhibit kinases or tubulin polymerization, as seen in compounds with indole and phenylamino motifs .

- Enzyme inhibition : Non-azole inhibitors show efficacy against protozoan enzymes, suggesting therapeutic potential for parasitic diseases .

Advanced: How can researchers optimize low synthetic yields in thiazole carboxamide formation?

Answer:

Yield optimization strategies include:

- Catalyst screening : Use CuI/proline systems for Ullman-type couplings, improving aryl-amine bond formation efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction homogeneity, critical for amidation (e.g., 78% yield in compound 108) .

- Temperature control : Reflux conditions (e.g., 80°C in acetonitrile) reduce side reactions in cyclization steps .

Contradictory yields (e.g., 6% vs. 75% in similar reactions) highlight the need for substrate-specific optimization .

Advanced: How to resolve discrepancies in spectral data for thiazole derivatives?

Answer:

Discrepancies arise from:

- Tautomerism : Thiazole NH and carbonyl groups may exhibit variable H NMR shifts depending on solvent polarity .

- Impurity profiling : Use HRMS and 2D NMR (COSY, HSQC) to distinguish regioisomers (e.g., 3,4,5-trimethoxybenzamido vs. phenylamino substituents) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous NOE correlations in crowded spectra .

Advanced: What methodologies elucidate the biological mechanism of this compound?

Answer:

Mechanistic studies involve:

- Enzyme assays : Fluorescence-based CYP51 inhibition assays to quantify IC values .

- Molecular docking : Simulations with homology models (e.g., Trypanosoma brucei CYP51) predict binding interactions of the indole-thiazole scaffold .

- SAR analysis : Compare bioactivity of analogs with varied substituents (e.g., 4,4-difluorocyclohexyl vs. phenyl groups) .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Answer:

Derivatization strategies include:

- Bioisosteric replacement : Swap phenylamino with pyridinylamino groups to enhance solubility .

- Prodrug synthesis : Introduce ester groups (e.g., ethyl 2-aminothiazole-4-carboxylate) for controlled release .

- Metabolic stability : Fluorination (e.g., 4,4-difluorocyclohexyl) reduces CYP-mediated oxidation .

Advanced: How to address regioselectivity challenges in thiazole functionalization?

Answer:

Regioselective modification requires:

- Directing groups : Use 3,4,5-trimethoxybenzoyl chloride to orient electrophilic substitution at the thiazole C2 position .

- Protecting groups : Boc-protected amines prevent undesired side reactions during amidation .

- Microwave-assisted synthesis : Enhances kinetic control in multi-step reactions (e.g., compound 69 synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。